Cas no 2229618-46-4 (N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine)

N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a methyl-substituted pyrazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines a strained cyclopropane ring with a heteroaromatic system. The presence of the pyrazine group enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting agents. Its rigid cyclopropane structure may contribute to improved metabolic stability and binding affinity in drug design. The compound's synthetic versatility allows for further functionalization, making it a valuable intermediate in the exploration of novel therapeutic candidates.
N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine structure
2229618-46-4 structure
Product Name:N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine
CAS No:2229618-46-4
MF:C9H13N3
MW:163.219621419907
CID:5935205
PubChem ID:165673427
Update Time:2025-06-09

N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine
    • 2229618-46-4
    • EN300-1742711
    • Inchi: 1S/C9H13N3/c1-7-8(12-6-5-11-7)9(10-2)3-4-9/h5-6,10H,3-4H2,1-2H3
    • InChI Key: GESHSUKZZWEUFA-UHFFFAOYSA-N
    • SMILES: N(C)C1(C2C(C)=NC=CN=2)CC1

Computed Properties

  • Exact Mass: 163.110947427g/mol
  • Monoisotopic Mass: 163.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 37.8Ų

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Additional information on N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine

Introduction to N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine (CAS No. 2229618-46-4)

N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine is a pharmaceutical intermediate that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2229618-46-4, belongs to a class of heterocyclic compounds that are widely studied for their pharmacological effects. The presence of both pyrazine and cyclopropane moieties in its structure suggests a high degree of molecular complexity, which can be leveraged to develop novel therapeutic agents.

The N-methyl group in the compound's name indicates the presence of a methylated amine, a common modification in drug design that can enhance metabolic stability and binding affinity. The 3-methylpyrazin-2-yl moiety further contributes to the compound's structural diversity, providing a potential scaffold for interaction with biological targets. This combination of features makes N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The pyrazine ring is particularly relevant in this context, as it is a known pharmacophore in several bioactive compounds. For instance, pyrazine derivatives have been explored for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The cyclopropane group, on the other hand, is known for its ability to introduce conformational rigidity, which can improve the binding affinity of a molecule to its target.

Recent studies have highlighted the importance of N-methylpyrazine derivatives in the development of anti-inflammatory agents. These compounds have shown promise in preclinical models by inhibiting key enzymes involved in the inflammatory response. The N-methyl group plays a crucial role in this context by enhancing the metabolic stability of the molecule, allowing it to persist longer in biological systems and exert its effects more effectively.

The structural features of N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine also make it an attractive candidate for further exploration in the field of anticancer research. Pyrazine-based compounds have been reported to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as DNA replication and cell division. The cyclopropane ring, with its unique electronic properties, can further enhance these effects by modulating the electron density around key binding sites on biological targets.

From a synthetic chemistry perspective, N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine represents an interesting challenge due to its complex structure. The synthesis of this compound requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access such complex molecules more efficiently, paving the way for rapid discovery and development of novel pharmaceuticals.

The potential applications of N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as a building block in the synthesis of more complex molecules with tailored biological activities. This versatility underscores the importance of investing in research that explores new chemical entities like this one.

In conclusion, N-methyl-1-(3-methylpyrazin-2-yl)cyclopropan-1-amine (CAS No. 2229618-46-4) is a promising pharmaceutical intermediate with significant potential in drug discovery. Its unique structural features, combined with recent advancements in synthetic chemistry and pharmacological research, make it an exciting compound to explore further. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.

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